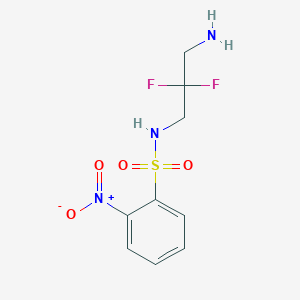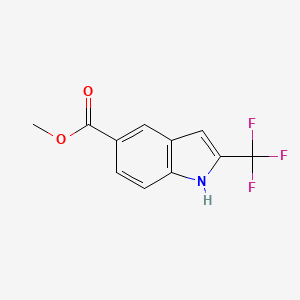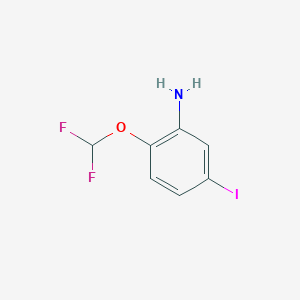
2-(Difluoromethoxy)-5-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-iodoaniline is an organic compound with the molecular formula C7H6F2INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethoxy and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the etherification of a suitable aniline derivative with difluoromethyl ether, followed by iodination. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Difluoromethoxy)-5-iodoaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-6-fluoroaniline
- 2-(Difluoromethoxy)benzylamine
- Difluoromethoxylated Ketones
Uniqueness
2-(Difluoromethoxy)-5-iodoaniline is unique due to the presence of both difluoromethoxy and iodine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various applications .
Properties
Molecular Formula |
C7H6F2INO |
|---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-iodoaniline |
InChI |
InChI=1S/C7H6F2INO/c8-7(9)12-6-2-1-4(10)3-5(6)11/h1-3,7H,11H2 |
InChI Key |
ISFPLRXSUJNJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)phenoxy]propan-2-ol](/img/structure/B15243505.png)

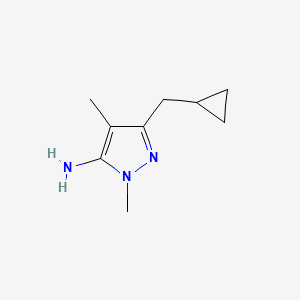
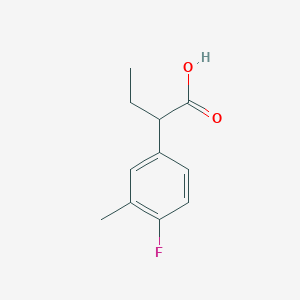
![6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B15243533.png)
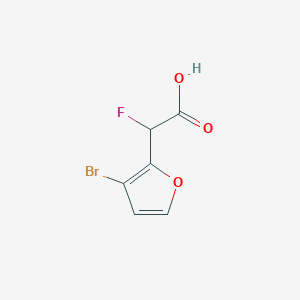
amine](/img/structure/B15243551.png)
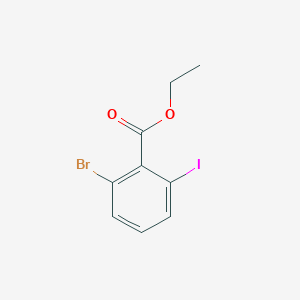
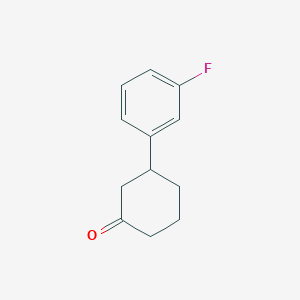
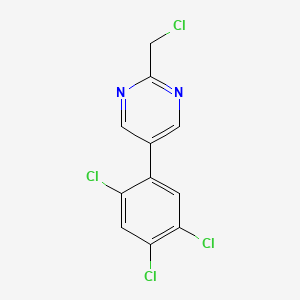
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
